

comparative analysis of Alpha-D-Fucose metabolic pathways across different species

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Compound of Interest

Compound Name: Alpha-D-Fucose

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A Comparative Analysis of **Alpha-D-Fucose** Metabolic Pathways Across Different Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of **Alpha-D-Fucose** (commonly referred to as L-fucose in its biologically active form) across humans, bacteria, and plants. The information presented is supported by experimental data to facilitate a comprehensive understanding of the similarities and differences in fucose metabolism among these diverse organisms.

L-fucose is a deoxyhexose sugar that plays a crucial role in a wide array of biological processes, including cell adhesion, signaling, and immunity.^[1] In mammals, aberrant fucosylation is associated with diseases such as cancer and inflammation.^[1] Bacteria utilize fucose as a carbon source and for host-microbe interactions, while in plants, it is an essential component of the cell wall.^{[2][3]} Understanding the metabolic pathways that govern the synthesis and utilization of fucose is therefore of significant interest for basic research and therapeutic development.

All organisms that utilize fucose synthesize an activated form, GDP-L-fucose, which serves as the donor substrate for fucosyltransferases. This synthesis occurs through two primary routes: the de novo pathway and the salvage pathway.

The De Novo Synthesis Pathway

The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a two-step enzymatic reaction. The first and often rate-limiting step is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD), which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[4] [5] The second step is catalyzed by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GMER or FX protein in mammals), which converts the intermediate to the final product, GDP-L-fucose.[4]

The Salvage Pathway

The salvage pathway utilizes free L-fucose, which can be obtained from the extracellular environment or from the degradation of endogenous glycoconjugates.[1] In this pathway, L-fucose is first phosphorylated by fucokinase (FUK) to form L-fucose-1-phosphate. Subsequently, GDP-L-fucose pyrophosphorylase (GFPP) catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose.[6] In some organisms, like *Arabidopsis thaliana* and *Bacteroides fragilis*, these two enzymatic activities are carried out by a single bifunctional enzyme.[7][8]

Comparative Overview of Alpha-D-Fucose Metabolic Pathways

The fundamental architecture of the de novo and salvage pathways for GDP-L-fucose synthesis is conserved across humans, bacteria, and plants. However, significant differences exist in the enzymes involved, their regulation, and the primary role of fucose in the organism.

Data Presentation: Quantitative Comparison of Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes in the **Alpha-D-Fucose** metabolic pathways across different species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Kinetic Parameters of De Novo Pathway Enzymes

Enzyme	Species	Substrate	Km (μM)	kcat (s-1)	Optimal pH
GDP-D-mannose 4,6-dehydratase (GMD)	Homo sapiens	GDP-D-mannose	~14	~0.023	7.5
Escherichia coli	GDP-D-mannose	~29	-	6.0-6.5	
Mortierella alpina (fungus)	GDP-D-mannose	770	-	9.0	
GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GMER/FX)	Homo sapiens	GDP-4-keto-6-deoxy-D-mannose	-	-	-
Escherichia coli (fcl)	GDP-4-keto-6-deoxymannose	29	-	6.0-6.5	
Mortierella alpina (fungus)	GDP-4-keto-6-deoxy mannose	1047	-	7.0	

Table 2: Kinetic Parameters of Salvage Pathway Enzymes

Enzyme	Species	Substrate	Km (μM)	kcat (s-1)	Optimal pH
Fucokinase (FUK)	Homo sapiens	L-fucose	-	-	-
Bacteroides fragilis (bifunctional FKP)	L-fucose	34	-	7.5-11	
Arabidopsis thaliana (bifunctional AtFKGP)	L-Fucose	1000	-	-	
GDP-L-fucose pyrophosphorylase (GFPP)	Homo sapiens	L-fucose-1-phosphate	-	-	-
Bacteroides fragilis (bifunctional FKP)	L-fucose-1-phosphate	-	-	6.0-9.5	
Arabidopsis thaliana (bifunctional AtFKGP)	L-Fuc 1-phosphate	52	-	-	

Note: "-" indicates data not readily available in the searched literature under comparable conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Alpha-D-Fucose** metabolic pathways.

Protocol 1: Quantification of Intracellular GDP-L-fucose by HPLC

This protocol allows for the precise measurement of the intracellular pool of GDP-L-fucose.[9][10][11]

Objective: To determine the concentration of GDP-L-fucose in cell or tissue extracts.

Materials:

- Cultured cells or tissue sample
- Methanol, chilled to -80°C
- Perchloric acid (PCA), 0.4 M
- Potassium carbonate (K₂CO₃), 2 M
- High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column (e.g., Partisil-10 SAX)
- Mobile phase: Ammonium phosphate buffer with a gradient
- UV detector set to 254 nm
- GDP-L-fucose standard

Methodology:

- Extraction:
 - Harvest cells by centrifugation and wash with ice-cold PBS.
 - Resuspend the cell pellet in 1 mL of 60% aqueous methanol, pre-chilled to -80°C.
 - Lyse the cells by three cycles of freeze-thawing.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

- Transfer the supernatant to a new tube and dry under vacuum.
- Deproteinization:
 - Resuspend the dried extract in 100 μ L of ice-cold 0.4 M PCA.
 - Incubate on ice for 10 minutes.
 - Centrifuge at 14,000 x g for 5 minutes at 4°C.
 - Neutralize the supernatant by adding 2 M K₂CO₃ until the pH reaches 6.5-7.0.
 - Centrifuge to remove the potassium perchlorate precipitate.
- HPLC Analysis:
 - Filter the supernatant through a 0.22 μ m filter.
 - Inject a known volume (e.g., 20 μ L) onto the anion-exchange column.
 - Elute with a linear gradient of ammonium phosphate buffer.
 - Monitor the absorbance at 254 nm.
 - Identify and quantify the GDP-L-fucose peak by comparing its retention time and peak area to a standard curve generated with known concentrations of GDP-L-fucose.

Protocol 2: Metabolic Labeling of Fucosylated Glycans

This method allows for the visualization and analysis of newly synthesized fucosylated glycans in living cells.^{[12][13][14][15]}

Objective: To label and detect fucosylated glycoproteins in cultured cells.

Materials:

- Cultured cells
- Per-O-acetylated 6-azido-L-fucose (Ac4FucAz)

- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Biotin-alkyne or a fluorescent alkyne probe (e.g., Alexa Fluor 488-alkyne)
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components:
 - Copper(II) sulfate (CuSO_4)
 - Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
- SDS-PAGE and Western blotting reagents
- Streptavidin-HRP conjugate (for biotin-alkyne) or fluorescence imaging system

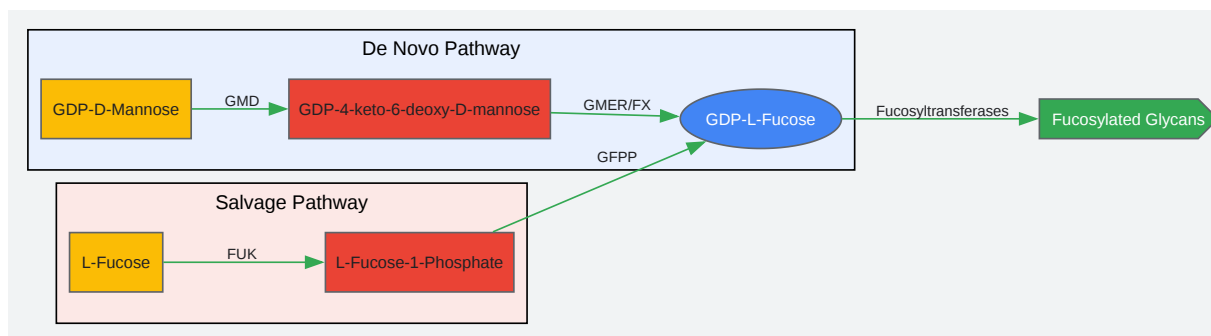
Methodology:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Replace the culture medium with fresh medium containing Ac4FucAz (e.g., 50 μM).
 - Incubate the cells for 1-3 days to allow for metabolic incorporation of the fucose analog.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer on ice.
 - Clarify the lysate by centrifugation.
- Click Reaction:
 - To a sample of the cell lysate (e.g., 50 μg of protein), add the alkyne probe (e.g., 10 μM biotin-alkyne).

- Add the CuAAC reaction components in the following order: TCEP (1 mM), TBTA (100 μ M), and CuSO₄ (1 mM).
- Incubate at room temperature for 1 hour.
- Analysis:
 - Quench the reaction by adding SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE.
 - For fluorescent probes: Visualize the gel directly using a fluorescence scanner.
 - For biotin probes: Transfer the proteins to a PVDF membrane, block, and probe with streptavidin-HRP, followed by chemiluminescent detection.

Mandatory Visualization

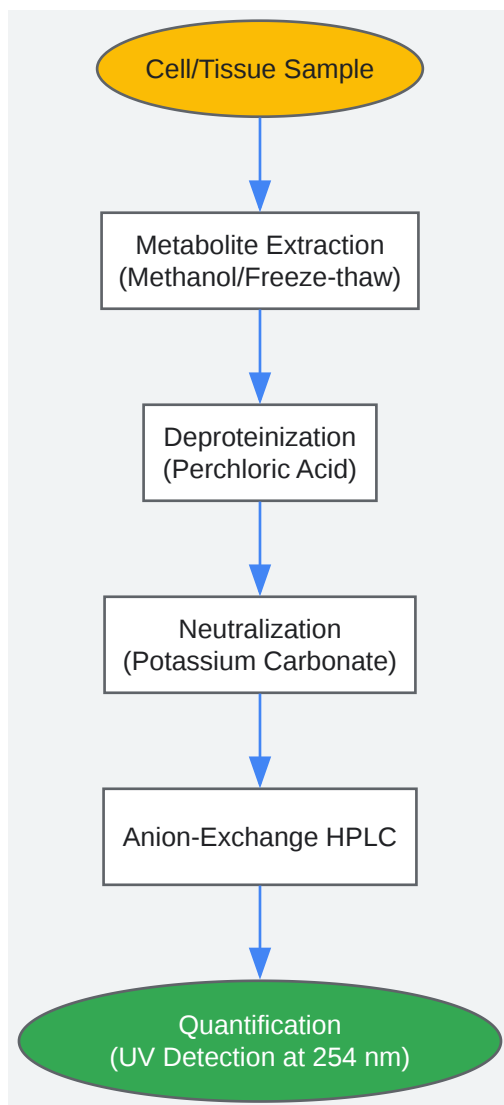
Alpha-D-Fucose Metabolic Pathways



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Caption: Overview of the de novo and salvage pathways for GDP-L-fucose synthesis.

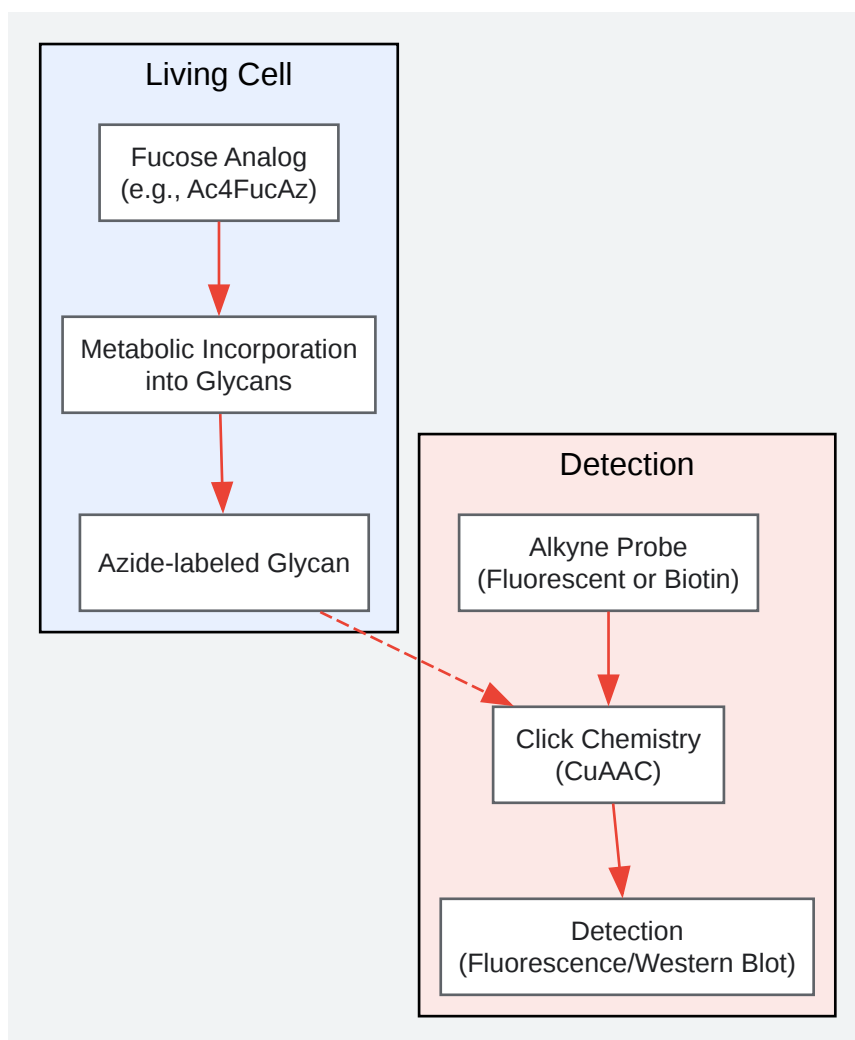
Experimental Workflow for Quantification of Intracellular GDP-L-fucose



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Caption: Workflow for the quantification of intracellular GDP-L-fucose using HPLC.

Logical Relationship of Metabolic Labeling and Detection



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